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molecular formula C8H4BrF3O3 B8302706 1-(5-Bromofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

1-(5-Bromofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B8302706
M. Wt: 285.01 g/mol
InChI Key: JCQREXHNVRYTOS-UHFFFAOYSA-N
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Patent
US08987318B2

Procedure details

To a stirred solution of compound 43 (4.8 g, 25.4 mmol) in THF (60 mL) at −78° C., LiHMDS (38 mL, 38.1 mmol) was added dropwise and the reaction stirred −78° C. for 1 h. Ethyl 2,2,2-trifluoroacetate (4.5 g, 38.1 mmol) was then added dropwise. The reaction mixture was allowed to gradually warm to room temperature in cooling bath and stirred overnight. Solvent was removed, cold water (50 mL) was added, and the reaction mixture extracted with diethyl ether (100 mL×3). Combined organic layer was washed with brine, dried over sodium sulphate and concentrated under reduced pressure. Crude compound was washed with diethyl ether and hexane to afford compound 44 (5 g, 69%) as a white solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[F:20][C:21]([F:28])([F:27])[C:22](OCC)=[O:23]>C1COCC1>[Br:1][C:2]1[O:6][C:5]([C:7](=[O:9])[CH2:8][C:22](=[O:23])[C:21]([F:28])([F:27])[F:20])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(C)=O
Name
Quantity
38 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
in cooling bath
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed
ADDITION
Type
ADDITION
Details
cold water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with diethyl ether (100 mL×3)
WASH
Type
WASH
Details
Combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Crude compound was washed with diethyl ether and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(O1)C(CC(C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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